(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Description
The compound “(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide” features a benzamide core substituted with a benzo[d]thiazole ring and a morpholinosulfonyl group. This structural combination positions the compound as a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.
Properties
IUPAC Name |
N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-3-24-18-9-4-15(2)14-19(18)29-21(24)22-20(25)16-5-7-17(8-6-16)30(26,27)23-10-12-28-13-11-23/h4-9,14H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLBLVFAUOPGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a benzo[d]thiazole moiety and a morpholinosulfonyl group, is investigated for its pharmacological properties, particularly in the fields of oncology and anti-inflammatory research.
Chemical Structure
The chemical formula of this compound is , indicating the presence of 19 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Condensation Reaction : The synthesis begins with the condensation of 3-ethyl-6-methylbenzo[d]thiazole with an appropriate benzoyl chloride derivative under basic conditions.
- Formation of Morpholinosulfonyl Group : The introduction of the morpholinosulfonyl group is achieved through a sulfonation reaction followed by amide coupling.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Preliminary studies suggest potential mechanisms including:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit critical enzymes involved in cancer progression and inflammatory pathways.
- Receptor Modulation : The compound may also interact with cellular receptors, modulating their activity and influencing various signaling pathways.
Anticancer Properties
Research indicates that derivatives of benzo[d]thiazole exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation.
- Mechanistic Insights : The compound may affect cell cycle regulation and promote caspase activation, leading to programmed cell death.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored:
- Cytokine Inhibition : Studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models.
- Animal Studies : In vivo experiments have shown promising results in reducing inflammation markers in animal models of inflammatory diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.45 g/mol |
| Anticancer Activity | IC50 values in μM (varies by cell line) |
| Anti-inflammatory Activity | Reduction in cytokine levels (%) |
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the effect of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 μM after 48 hours.
-
Case Study on Anti-inflammatory Effects :
- An animal model study assessed the efficacy of the compound in reducing paw edema induced by carrageenan. The treatment group showed a 50% reduction in edema compared to the control group.
Comparison with Similar Compounds
Structural Features
Key Differences :
- The morpholinosulfonyl group distinguishes it from sulfonamides in (chloro/methyl substituents) and (dioxothiazolidinyl), likely conferring higher solubility than halogenated analogs .
Spectral and Physicochemical Properties
- NMR Signatures :
- Hydrogen Bonding: ’s triazole-thione complex forms a six-membered hydrogen-bonded network, suggesting the target’s morpholinosulfonyl group could similarly stabilize crystal lattices or protein interactions .
Functional Implications
- Bioactivity: While biological data for the target compound is unavailable, structurally analogous sulfonamides () and benzamides () are known for enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide-metal coordination .
- Solubility : The morpholine group likely enhances aqueous solubility compared to ’s chloro/methyl-substituted derivatives, which may exhibit higher lipophilicity .
Q & A
Q. What are the common synthetic routes for (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves three key steps:
Benzo[d]thiazole Core Formation : Cyclization of 2-aminothiophenol with aldehydes/ketones under acidic conditions (e.g., H₂SO₄) .
Sulfonylation : Introduction of the morpholinosulfonyl group via reaction with morpholine sulfonyl chloride in polar aprotic solvents (e.g., DMF) at 60–80°C .
Coupling Reaction : Amidation using coupling agents like EDCI/HOBt to link the sulfonylated benzamide to the benzo[d]thiazole ylidene intermediate .
- Optimization Factors : Solvent choice (DMF vs. dichloromethane), temperature control (±5°C), and catalyst selection (e.g., Eaton’s reagent for accelerated coupling) are critical for yield (60–85%) and purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., ethyl at position 3, methyl at position 6) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₂₀H₂₁N₃O₅S₂: 421.53 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How is the compound’s biological activity initially screened in academic research?
- Methodological Answer :
- In Vitro Assays : Anti-HBV activity is tested using HepG2.2.15 cells (wild-type) and HepG2.A64 cells (drug-resistant).
| Activity | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|
| Anti-HBV (Wild) | 1.99 | 58 |
| Anti-HBV (Resist) | 3.30 | 52 |
- Mechanistic Studies : Fluorescence polarization assays quantify target binding (e.g., enzyme inhibition) .
Advanced Research Questions
Q. What advanced methods are used to study reaction mechanisms involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electron distribution in the ylidene linkage to predict sites for electrophilic attack .
- Kinetic Isotope Effects (KIE) : Deuterated analogs identify rate-determining steps in sulfonylation reactions .
- In Situ IR Spectroscopy : Monitors intermediate formation during amidation (e.g., carbonyl stretching at 1680 cm⁻¹) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Modulation :
| Modification Site | Effect on Anti-HBV IC₅₀ |
|---|---|
| 6-Methyl → Nitro | IC₅₀ increases 1.5× |
| Morpholino → Piperidinyl | SI decreases 20% |
- 3D-QSAR Modeling : Aligns molecular electrostatic potentials with target binding pockets to prioritize analogs .
Q. What advanced analytical methods resolve stability and solubility challenges?
- Methodological Answer :
- LC-MS/MS Quantification : Detects degradation products in accelerated stability studies (40°C/75% RH for 4 weeks) .
- Dynamic Light Scattering (DLS) : Measures aggregation in aqueous buffers (e.g., PBS pH 7.4) to optimize formulation .
Q. How should researchers address contradictions in bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., cell line passage number, serum concentration) .
- Orthogonal Assays : Validate anti-HBV activity with qRT-PCR (viral DNA quantification) and cytotoxicity assays (MTT) .
Q. What strategies enable scalable synthesis without compromising yield?
- Methodological Answer :
- Flow Chemistry : Continuous reactors reduce reaction time for sulfonylation from 12 hours to 2 hours .
- Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
